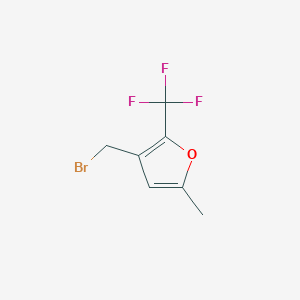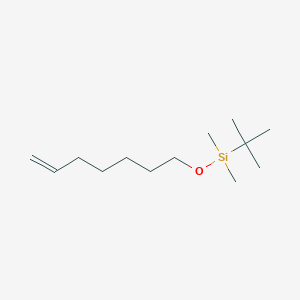
tert-Butyl(hept-6-en-1-yloxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(hept-6-en-1-yloxy)dimethylsilane is an organosilicon compound with the molecular formula C13H28OSi. It is characterized by the presence of a tert-butyl group, a hept-6-en-1-yloxy group, and two dimethylsilane groups. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(hept-6-en-1-yloxy)dimethylsilane can be synthesized through the reaction of hept-6-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(hept-6-en-1-yloxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The tert-butyl and hept-6-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl(hept-6-en-1-yloxy)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules for various biochemical studies.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl(hept-6-en-1-yloxy)dimethylsilane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(dimethyl)silyl chloride
- tert-Butyl(dimethyl)silyl ether
- tert-Butyl(trimethyl)silane
Uniqueness
tert-Butyl(hept-6-en-1-yloxy)dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and in the modification of biomolecules .
Properties
CAS No. |
166194-76-9 |
|---|---|
Molecular Formula |
C13H28OSi |
Molecular Weight |
228.45 g/mol |
IUPAC Name |
tert-butyl-hept-6-enoxy-dimethylsilane |
InChI |
InChI=1S/C13H28OSi/c1-7-8-9-10-11-12-14-15(5,6)13(2,3)4/h7H,1,8-12H2,2-6H3 |
InChI Key |
FETUOVWXIFZSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)
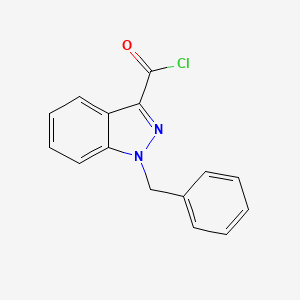
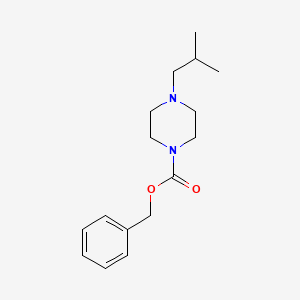

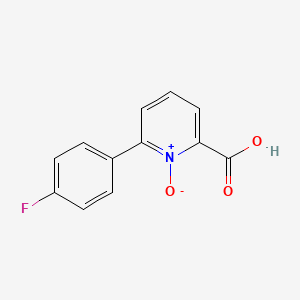
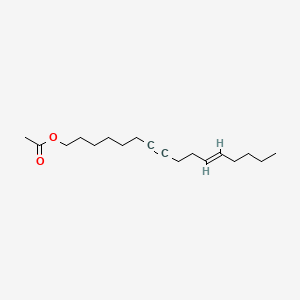
![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
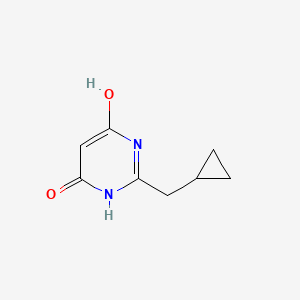

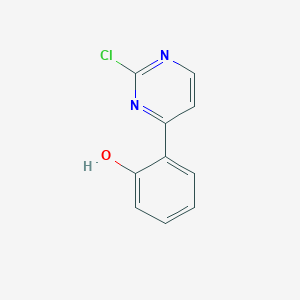
![Pyrano[4,3,2-cd][2,1]benzoxazole](/img/structure/B13975357.png)
